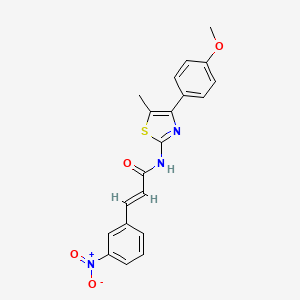

(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Description

(E)-N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a small-molecule acrylamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and a 5-methyl moiety. The acrylamide side chain is conjugated in the (E)-configuration to a 3-nitrophenyl group.

Properties

IUPAC Name |

(E)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-13-19(15-7-9-17(27-2)10-8-15)22-20(28-13)21-18(24)11-6-14-4-3-5-16(12-14)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFWGMAYALAFOZ-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with a nucleophile.

Formation of the Acrylamide Moiety: The acrylamide moiety can be formed by reacting an appropriate acrylate derivative with an amine group.

Industrial Production Methods

Industrial production of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles, solvents like ethanol or dichloromethane, temperature control.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that similar thiazole-based compounds had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potential as effective anticancer agents .

Mechanism of Action

The mechanism by which (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide exerts its effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The presence of the thiazole moiety is crucial for its biological activity, as it enhances binding affinity to target proteins .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives possess antibacterial and antifungal activities against various pathogens. For example, a related compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

Catechol-O-Methyltransferase Inhibition

Research indicates that compounds structurally similar to (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide can act as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition could have implications for treating neurological disorders such as Parkinson's disease .

Material Science Applications

The unique structural characteristics of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide also lend themselves to applications in material science. Its ability to form stable polymers makes it a candidate for developing new materials with specific mechanical and thermal properties.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide was tested against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to leading chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results demonstrated substantial inhibition against both bacterial and fungal strains, suggesting a promising avenue for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

Table 1: Structural Comparison with Analogs

Physicochemical Properties

- Solubility : The methoxy group improves water solubility compared to unsubstituted phenyl analogs.

Biological Activity

(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Acrylamide moiety : Known for its versatility in medicinal chemistry, it acts as a Michael acceptor, allowing for covalent interactions with biological targets.

- Thiazole ring : Contributes to the compound's biological activity, often associated with anticancer and antimicrobial properties.

- Methoxy and nitro substitutions : These groups influence the compound's reactivity and interaction with biological molecules.

1. Anticancer Activity

Research indicates that compounds containing acrylamide and thiazole moieties exhibit significant anticancer properties. Studies have demonstrated that (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in various cancer cell lines.

Key Findings:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway, leading to G0/G1 phase arrest in the cell cycle .

- Cytotoxicity : In vitro assays show dose-dependent cytotoxic effects against cancer cell lines, with IC50 values comparable to established chemotherapeutics .

2. Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, with notable activity against strains like Staphylococcus aureus and Escherichia coli .

- The presence of the nitro group enhances antibacterial activity by potentially disrupting bacterial DNA synthesis .

Structure-Activity Relationship (SAR)

The efficacy of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide can be attributed to its structural components:

- Thiazole Ring : Essential for anticancer activity; modifications can enhance potency .

- Substituents : The methoxy group increases lipophilicity, aiding in cellular uptake, while the nitro group contributes to bioactivity through electron-withdrawing effects .

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 1 | Compound A | Anticancer | 15 µM |

| 2 | Compound B | Antimicrobial | 20 µg/mL |

| 3 | Compound C | Antitumor | 10 µM |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Q & A

Q. What are the optimized synthetic routes for (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving nucleophilic substitution and acrylamide coupling. For example, thiazole ring formation may require condensation of 4-methoxyphenyl-substituted precursors with thiourea derivatives under reflux in ethanol . Subsequent acrylamide coupling is typically achieved using α,β-unsaturated carbonyl intermediates (e.g., 3-(3-nitrophenyl)acryloyl chloride) in anhydrous DMF with triethylamine as a base, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization may involve adjusting stoichiometry (1.2–1.5 equivalents of acylating agent) and reaction time (12–24 hrs at 0–5°C to minimize side reactions).

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl and methoxyphenyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₄S: 396.1018). X-ray crystallography (using SHELX or WinGX ) is recommended for absolute configuration determination, particularly to confirm the E-stereochemistry of the acrylamide moiety. For purity, HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is essential .

Q. What preliminary biological activity has been reported for this compound, and what assays are used to evaluate its efficacy?

- Methodological Answer : Initial studies suggest antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in the low micromolar range via MTT assays ). For antifungal evaluation, agar diffusion assays against Candida albicans and Aspergillus niger with fluconazole as a control are standard . Dose-response curves (0.1–100 µM) and triplicate testing ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer : SAR analysis focuses on modifying the thiazole ring (e.g., substituting methoxy with ethoxy groups to enhance lipophilicity) and the nitrophenyl acrylamide moiety (e.g., introducing electron-withdrawing groups to stabilize π-π stacking with target proteins) . Computational docking (AutoDock Vina) into EGFR kinase domains (PDB: 4A/4B) identifies key interactions, such as hydrogen bonds between the acrylamide carbonyl and Lys721 . Bioisosteric replacement (e.g., replacing nitro with cyano groups) can reduce toxicity while maintaining potency .

Q. What computational tools are suitable for predicting the binding mode of this compound to therapeutic targets like EGFR?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties and binding stability . Pharmacophore mapping (Schrödinger Phase) identifies critical features like the acrylamide’s hydrogen-bond acceptor and the thiazole’s hydrophobic surface. Free energy perturbation (FEP) studies quantify binding affinity changes upon substituent modification .

Q. How can researchers address contradictions in biological data, such as variable IC₅₀ values across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell media) or compound stability (hygroscopicity). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hrs) .

- Stability testing : Monitor compound degradation via LC-MS under physiological pH (7.4) and temperature (37°C) .

- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to reduce inter-lab variability .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Methodological Answer : Pilot-scale synthesis (10–100 g) requires:

- Flow chemistry : Continuous acrylamide coupling in microreactors (residence time: 5–10 min) to enhance heat transfer and reduce byproducts .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Crystallization optimization : Use anti-solvent (e.g., water) addition to improve crystal morphology and yield (>90%) .

Q. How can metabolite identification and toxicity profiling be integrated into early-stage research?

- Methodological Answer : In vitro hepatic microsomal assays (human CYP450 isoforms) identify primary metabolites (e.g., nitro reduction to amine derivatives) . LC-QTOF-MS detects reactive intermediates, while Ames tests (TA98/TA100 strains) assess mutagenicity. For neurotoxicity, SH-SY5Y cell models and mitochondrial membrane potential assays (JC-1 staining) are predictive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.